

8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride basic properties

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Compound of Interest

Compound Name:	8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
CAS No.:	1258639-57-4
Cat. No.:	B1522991

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An In-Depth Technical Guide to **8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride**: Properties, Synthesis, and Applications

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals and natural products with a wide array of biological activities.^{[1][2][3]} This guide provides a comprehensive technical overview of a specific derivative, **8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride**. Due to a notable scarcity of direct experimental data for this particular salt in published literature, this document consolidates available information on the parent THQ moiety and related analogues. It combines this with expert analysis based on fundamental chemical principles to project the physicochemical properties, analytical characteristics, and safe handling procedures for the target compound. This paper will address plausible synthetic routes, expected spectroscopic signatures, and potential therapeutic applications, serving as a vital resource for researchers in chemical synthesis and drug discovery. A clear distinction is also made between the title compound and its commonly confused isomer, 8-Chloro-1,2,3,4-tetrahydroisoquinoline.

The Tetrahydroquinoline Scaffold: A Cornerstone in Medicinal Chemistry

The tetrahydroquinoline nucleus is a foundational heterocyclic motif in drug discovery, recognized for its presence in compounds exhibiting anticancer, antimalarial, anti-HIV, and neuroprotective properties.^{[1][2][3][4]} Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets.

It is critical to distinguish the quinoline ring system from its isoquinoline isomer. The defining difference lies in the position of the nitrogen atom within the heterocyclic ring relative to the fused benzene ring. In quinoline, the nitrogen is at position 1; in isoquinoline, it is at position 2. This seemingly minor structural variance leads to significant differences in chemical reactivity, physical properties, and biological activity.

Caption: Core structures of Quinoline and Isoquinoline and their reduced forms.

Physicochemical Properties

Direct experimental data for **8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride** is limited. The following table summarizes calculated properties and values extrapolated from the free base and parent compounds.

Property	Value / Expected Value	Source / Justification
IUPAC Name	8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride	---
CAS Number	Not explicitly found for hydrochloride salt. Free base is 90562-35-9.	[5]
Molecular Formula	C ₉ H ₁₁ Cl ₂ N	Calculated
Molecular Weight	204.09 g/mol	Calculated
Appearance	Expected to be a white to off-white solid.	Hydrochloride salts of amines are typically crystalline solids.
Melting Point	Not available.	---
Boiling Point	> 251 °C (for parent compound)	[6]
Solubility	Expected to be soluble in water, methanol, and ethanol.	The hydrochloride salt form increases polarity and solubility in protic solvents compared to the free base.
Stability	Stable under recommended storage conditions. May be sensitive to light and air over long periods.	General stability for aromatic amines and hydrochloride salts.
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., Argon).	Based on safety guidelines for related compounds.

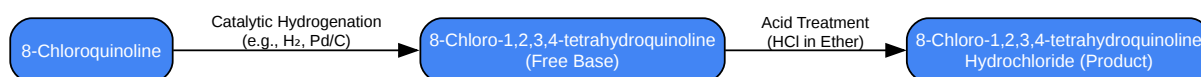
Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The most direct and industrially common method for synthesizing tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor.[6] This approach offers high yields and selectivity for the reduction of the nitrogen-containing ring while preserving the benzene ring.

The synthesis of **8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride** can be logically proposed as a two-step process:

- Reduction of 8-Chloroquinoline: The aromatic 8-chloroquinoline is reduced, typically via catalytic hydrogenation. This reaction selectively saturates the pyridine ring of the quinoline system.
 - Causality: A heterogeneous catalyst like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is employed because it efficiently facilitates the addition of hydrogen across the double bonds of the N-heterocycle under moderate pressure and temperature, without cleaving the C-Cl bond on the aromatic ring.
- Salt Formation: The resulting free base, 8-Chloro-1,2,3,4-tetrahydroquinoline, is a secondary amine. It is then treated with hydrochloric acid (HCl), often as a solution in a non-polar solvent like diethyl ether or dioxane, to precipitate the stable hydrochloride salt.
 - Causality: This acid-base reaction protonates the basic nitrogen atom, forming the ammonium chloride salt. This process is often used to improve the stability, handling, and solubility (in polar solvents) of the amine.



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Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Predictive)

This protocol is a generalized procedure based on established methods for quinoline reduction.
[7]

- Setup: To a hydrogenation vessel, add 8-chloroquinoline (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
- Catalyst Addition: Carefully add 5-10 mol% of a hydrogenation catalyst (e.g., 10% Pd/C) under an inert atmosphere.
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases (monitored by a pressure gauge).
- Workup (Free Base): Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and rinse the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the crude 8-Chloro-1,2,3,4-tetrahydroquinoline free base.
- Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether). While stirring, add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete.
- Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford **8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride** as a solid.

Analytical Characterization (Expected Signatures)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions.
 - Aromatic Region (~6.5-7.5 ppm): Three protons on the benzene ring will appear as a multiplet system, with chemical shifts influenced by the electron-withdrawing chlorine atom.
 - Aliphatic Region (~1.8-3.5 ppm): The three methylene groups (-CH₂-) at positions 2, 3, and 4 will give rise to complex multiplets. The protons at C2 and C4, being adjacent to the nitrogen, will be the most deshielded.

- Amine Proton (~4.0-5.0 ppm, broad): A broad singlet corresponding to the N-H proton. In the hydrochloride salt, this proton (now N⁺H₂) may be shifted further downfield and could be exchangeable with D₂O.
- ¹³C NMR Spectroscopy: The carbon spectrum should show 9 distinct signals corresponding to the carbon skeleton. The carbon atom bearing the chlorine (C8) would be significantly shifted.
- Mass Spectrometry (MS): When analyzing the free base (MW 167.63 g/mol), the mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound.[5] The molecular ion peak (M⁺) will appear at m/z 167, and an (M+2)⁺ peak will be present at m/z 169 with approximately one-third the intensity of the M⁺ peak, which is diagnostic for the presence of one chlorine atom.
- Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching (around 3300-3400 cm⁻¹ for the free base, broader for the salt), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹).

Applications and Biological Relevance in Drug Discovery

While specific biological activities for 8-Chloro-1,2,3,4-tetrahydroquinoline are not well-documented, the broader class of substituted THQs is of immense interest to medicinal chemists.[3] They are key pharmacophores in drugs targeting a range of conditions:

- Cardiovascular Disease: Certain THQ derivatives have been investigated for their antihypertensive properties.[1]
- Oncology: The THQ scaffold is present in various compounds with demonstrated anti-cancer activity.[2][4]
- Infectious Diseases: Analogues have shown promise as antimalarial, antiviral, and antibacterial agents.[1][2]

- Neurodegenerative Disorders: The THQ core is being explored for the development of treatments for conditions like Alzheimer's disease.[1]

The introduction of a chlorine atom at the 8-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The chlorine can alter lipophilicity, metabolic stability, and engage in specific halogen bonding interactions with protein targets, making **8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride** a valuable building block for generating new chemical entities for screening libraries.

Safety and Handling

Based on data for the parent compound 1,2,3,4-tetrahydroquinoline and related chlorinated aromatic amines, **8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride** should be handled with care.[6]

- Hazard Identification:
 - May be harmful if swallowed, inhaled, or absorbed through the skin.
 - Causes skin and serious eye irritation.
 - May cause respiratory irritation.
 - The parent quinoline structure is associated with carcinogenic potential.[6]
- Personal Protective Equipment (PPE):
 - Engineering Controls: Handle only in a certified chemical fume hood.
 - Eye/Face Protection: Wear chemical safety goggles.
 - Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
- First Aid Measures:
 - Inhalation: Move to fresh air.
 - Skin Contact: Immediately wash skin with soap and plenty of water.

- Eye Contact: Rinse cautiously with water for several minutes.
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
- Fire & Spills:
 - Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
 - Spills: Absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.

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